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molecular formula C13H7BrF2N2S B7790110 N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

Cat. No. B7790110
M. Wt: 341.18 g/mol
InChI Key: MITZACCMTIEPTG-UHFFFAOYSA-N
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Patent
US07759376B2

Procedure details

In a similar manner to the procedure described above for the preparation of N-(4-bromophenyl)-6-fluoro-1,3-benzothiazol-2-amine, 2-chloro-6-fluoro-benzothiazole and 2-fluoro-4-bromoaniline were reacted together to provide N-(4-bromo-2-fluoro-phenyl)-6-fluoro-1,3-benzothiazol-2-amine as a solid. 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 8.60 (t, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 7.20 (m, 1H)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:4][CH:3]=1.ClC1SC2C=C([F:29])C=CC=2N=1.FC1C=C(Br)C=CC=1N>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[C:6]([F:29])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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